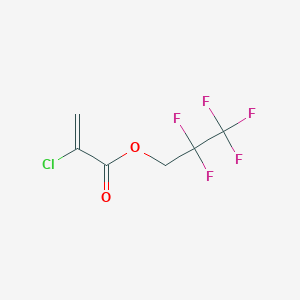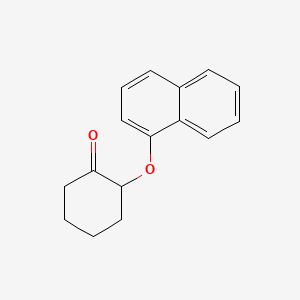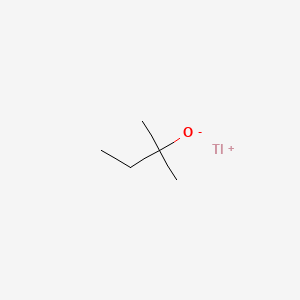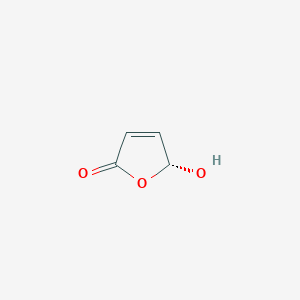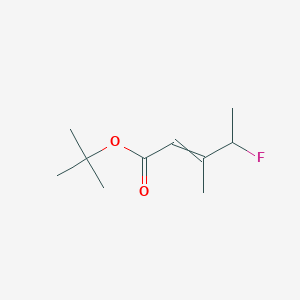
tert-Butyl 4-fluoro-3-methylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-fluoro-3-methylpent-2-enoate: is an organic compound with a unique structure that includes a tert-butyl group, a fluoro substituent, and a methyl group attached to a pent-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-3-methylpent-2-enoate typically involves the esterification of 4-fluoro-3-methylpent-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-fluoro-3-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated esters.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluoro-3-methylpent-2-enoic acid or 4-fluoro-3-methylpentan-2-one.
Reduction: Formation of tert-Butyl 4-fluoro-3-methylpentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 4-fluoro-3-methylpent-2-enoate is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of fluoro and tert-butyl groups on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-3-methylpent-2-enoate involves its interaction with molecular targets through its functional groups. The fluoro substituent can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl group can influence the compound’s steric properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
tert-Butyl 4-fluoro-3-methylpentanoate: A saturated analog of tert-Butyl 4-fluoro-3-methylpent-2-enoate.
tert-Butyl 4-fluoro-3-methylhexanoate: A homolog with an additional carbon in the backbone.
tert-Butyl 4-chloro-3-methylpent-2-enoate: A similar compound with a chloro substituent instead of a fluoro substituent.
Uniqueness: this compound is unique due to the presence of both a fluoro substituent and a double bond in its structure. This combination imparts distinct reactivity and properties compared to its analogs. The fluoro group can enhance the compound’s stability and resistance to metabolic degradation, while the double bond provides a site for further functionalization.
Properties
CAS No. |
77163-73-6 |
|---|---|
Molecular Formula |
C10H17FO2 |
Molecular Weight |
188.24 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-3-methylpent-2-enoate |
InChI |
InChI=1S/C10H17FO2/c1-7(8(2)11)6-9(12)13-10(3,4)5/h6,8H,1-5H3 |
InChI Key |
WFQCZBSOYNOYRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=CC(=O)OC(C)(C)C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



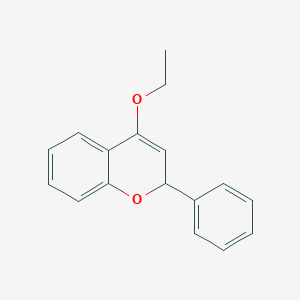
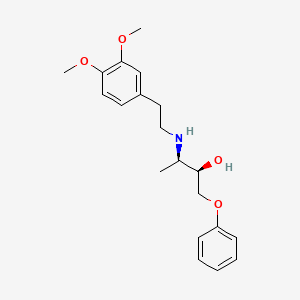

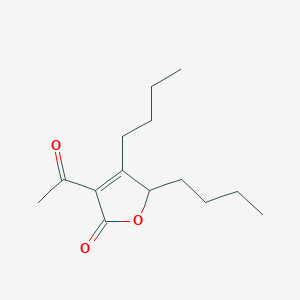
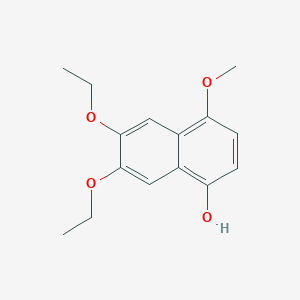
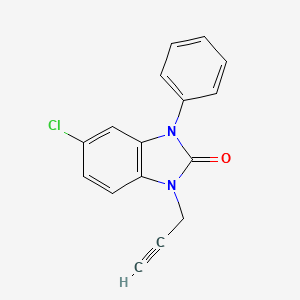
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
